Medorinone
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-methyl-1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-7-2-3-9(12)11-8(7)4-5-10-6/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCZJXAHSUCJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236938 | |
| Record name | Medorinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88296-61-1 | |
| Record name | Medorinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088296611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medorinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEDORINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80X61Y4X0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Medorinone: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of a Potent Phosphodiesterase 3 Inhibitor.
Abstract
Medorinone (5-methyl-1,6-naphthyridin-2(1H)-one) is a potent, selective phosphodiesterase 3 (PDE3) inhibitor with significant cardiotonic and anti-thrombotic properties. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical characteristics, mechanism of action, and pharmacological effects. Detailed summaries of quantitative data are presented in tabular format for ease of comparison. Furthermore, this document outlines generalized experimental protocols for key assays relevant to the evaluation of this compound and similar compounds, and includes detailed signaling pathway and experimental workflow diagrams generated using Graphviz to facilitate a deeper understanding of its molecular interactions and experimental evaluation.
Chemical Structure and Identification
This compound is a heterocyclic compound belonging to the naphthyridine class. Its chemical structure is characterized by a fused pyridine and pyridinone ring system with a methyl substituent.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 5-methyl-1H-1,6-naphthyridin-2-one | [1] |
| CAS Number | 88296-61-1 | [1][2][3] |
| Molecular Formula | C9H8N2O | [1][2][3] |
| Molecular Weight | 160.17 g/mol | [1][3] |
| SMILES | CC1=NC=CC2=C1C=CC(=O)N2 | [1] |
| InChI | InChI=1S/C9H8N2O/c1-6-7-2-3-9(12)11-8(7)4-5-10-6/h2-5H,1H3,(H,11,12) | [1] |
| Synonyms | Win 49,016 | [2][4] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 246-248 °C | |
| Boiling Point (Predicted) | 371.2 ± 42.0 °C | |
| Density (Predicted) | 1.217 ± 0.06 g/cm³ | |
| pKa (Predicted) | 11.14 ± 0.20 | |
| LogP (Predicted) | 0.7 | [1] |
| Appearance | Solid powder | [2] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents such as DMSO and DMF. |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects primarily through the inhibition of phosphodiesterase 3 (PDE3). PDE3 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell signaling pathways. By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.
cAMP-Mediated Signaling Pathway
The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses.
Pharmacological Effects
The elevation of cAMP levels by this compound results in two primary pharmacological effects:
-
Cardiotonic Effect: In cardiac myocytes, increased cAMP enhances calcium influx and sarcoplasmic reticulum calcium release, leading to increased myocardial contractility (positive inotropy).
-
Anti-platelet Aggregation: In platelets, elevated cAMP levels inhibit platelet activation and aggregation, thus reducing the risk of thrombosis.
Pharmacological Data
The inhibitory effect of this compound on platelet aggregation has been quantified, demonstrating its potential as an anti-thrombotic agent.
Table 3: In Vitro Pharmacological Data for this compound
| Parameter | Value | Species | Assay | Source |
| IC50 (Platelet Aggregation) | 7.5 µM | Human | Arachidonic Acid-Induced Platelet Aggregation | [2] |
Experimental Protocols
This section provides generalized methodologies for key experiments used to characterize compounds like this compound. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous buffer.
Protocol:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific PDE isozyme.
Protocol:
-
Prepare a reaction mixture containing a buffer, the PDE enzyme (e.g., recombinant human PDE3), and a fluorescently labeled cAMP substrate.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the enzymatic reaction and incubate for a set period at a controlled temperature.
-
Stop the reaction and add a detection reagent that binds to the product of the enzymatic reaction (e.g., 5'-AMP).
-
Measure the fluorescence signal, which is proportional to the amount of product formed.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Platelet Aggregation Assay
This assay assesses the effect of a compound on platelet aggregation induced by various agonists.
Protocol:
-
Prepare platelet-rich plasma (PRP) from fresh venous blood collected from healthy, drug-free donors.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate a sample of PRP with a known concentration of this compound or vehicle control at 37°C.
-
Initiate platelet aggregation by adding a specific agonist (e.g., arachidonic acid, ADP, or collagen).
-
Monitor the change in light transmittance through the PRP sample over time using a platelet aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.
-
Record the aggregation curves and calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Conclusion
This compound is a well-characterized PDE3 inhibitor with demonstrated cardiotonic and anti-platelet aggregation effects. Its mechanism of action through the cAMP signaling pathway is well-understood. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the key chemical, physical, and pharmacological properties of this compound. The included generalized experimental protocols and visual diagrams of signaling pathways and workflows offer a practical framework for the further investigation and development of this compound and related compounds. Further research is warranted to fully elucidate its clinical potential.
References
- 1. KEGG DRUG: this compound [genome.jp]
- 2. A comparison of the effects of three positive inotropic agents (amrinone, milrinone and this compound) on platelet aggregation in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro | Springer Nature Experiments [experiments.springernature.com]
Medorinone: A Technical Overview of its Biological Activity and Cytotoxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medorinone is a cardiotonic agent known for its positive inotropic effects on the heart and its ability to inhibit platelet aggregation.[1] As a selective phosphodiesterase 3 (PDE3) inhibitor, it represents a class of drugs that have been investigated for the management of heart failure. This technical guide provides a comprehensive overview of the biological activity and cytotoxicity screening of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Biological Activity of this compound
The primary mechanism of action of this compound is the inhibition of the PDE3 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells. The elevated cAMP levels, in turn, mediate a cascade of downstream effects resulting in increased cardiac contractility and vasodilation.
Phosphodiesterase 3 (PDE3) Inhibition
| Compound | Biological Activity | IC50 (µM) | Reference |
| This compound | Inhibition of arachidonic acid-induced platelet aggregation | 7.5 | [1] |
| Milrinone | Inhibition of arachidonic acid-induced platelet aggregation | 1.5 | [1] |
| Amrinone | Inhibition of arachidonic acid-induced platelet aggregation | 48 | [1] |
This table summarizes the available quantitative data on the biological activity of this compound in comparison to other PDE3 inhibitors.
Positive Inotropic Effect
The increase in intracellular cAMP in cardiomyocytes activates protein kinase A (PKA), which then phosphorylates several target proteins, including L-type calcium channels and phospholamban. This leads to an increased influx of calcium into the cell and enhanced reuptake into the sarcoplasmic reticulum, respectively, resulting in a stronger myocardial contraction. Specific EC50 values for the positive inotropic effect of this compound are not widely reported in the literature.
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound as a PDE3 inhibitor, leading to its positive inotropic effect.
References
In Silico Prediction of Medorinone Targets: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medorinone, a known phosphodiesterase III (PDE3) inhibitor, has established utility as a cardiotonic agent.[1][2] However, a comprehensive understanding of its full target profile is crucial for elucidating potential polypharmacological effects, identifying novel therapeutic applications (drug repositioning), and anticipating off-target liabilities. This technical guide provides a detailed framework for the in silico prediction and subsequent experimental validation of this compound's molecular targets. We will explore a multi-faceted computational approach, integrating both ligand-based and structure-based methods, to generate a high-confidence list of putative protein interactors. Furthermore, this guide outlines detailed experimental protocols for the biophysical and cell-based validation of these computationally predicted targets.
Introduction to this compound and In Silico Target Prediction
This compound is a small molecule with the chemical formula C9H8N2O, recognized for its inhibitory action on phosphodiesterase III, an enzyme crucial in cardiovascular function.[3][4][5] While its primary mechanism of action is well-characterized, the principle of polypharmacology suggests that this compound may interact with other protein targets, leading to either beneficial or adverse effects. Identifying these "off-targets" is a critical step in modern drug discovery and safety assessment.[6][7]
In silico target prediction methods offer a time- and cost-effective strategy to hypothesize potential drug-target interactions by leveraging computational power to screen vast biological and chemical spaces.[8] These approaches can be broadly categorized into ligand-based and structure-based methods.[9][] Ligand-based methods rely on the principle that structurally similar molecules often exhibit similar biological activities.[9] Structure-based methods, such as molecular docking, simulate the binding of a ligand to the three-dimensional structure of a protein.[11] A combination of these techniques, as outlined in this guide, can provide a robust prediction of a small molecule's target profile.
In Silico Target Prediction Workflow for this compound
The following workflow details a systematic approach to identifying potential targets for this compound using publicly available tools and databases.
Caption: In silico workflow for this compound target prediction.
Ligand Preparation
The initial step involves preparing the 3D structure of this compound.
| Step | Description | Tools/Databases |
| 1. Obtain 2D Structure | Retrieve the 2D structure of this compound in SMILES or SDF format. | PubChem (CID: 5362132)[4] |
| 2. Generate 3D Coordinates | Convert the 2D structure into a 3D conformation. | Open Babel, RDKit |
| 3. Energy Minimization | Optimize the geometry of the 3D structure to find a low-energy state. | Avogadro, UCSF Chimera |
| 4. Conformer Generation | Generate multiple low-energy conformations to account for ligand flexibility. | RDKit, Omega (OpenEye) |
Ligand-Based Virtual Screening
These methods identify potential targets by comparing this compound to libraries of compounds with known biological activities.
-
2.2.1. 3D Shape Similarity Screening: This technique identifies molecules with a similar 3D shape to this compound, as shape is a key determinant of molecular recognition.
-
Tool: Pharmit
-
Methodology:
-
Upload the prepared 3D structure of this compound as the query.
-
Screen against pre-built libraries of active compounds (e.g., from ChEMBL).
-
Analyze the targets associated with the top-scoring similar molecules.
-
-
-
2.2.2. Pharmacophore Screening: This method defines a set of essential steric and electronic features (a pharmacophore) that are necessary for biological activity and searches for molecules that match this pharmacophore.
-
Tool: ZINCPharmer, Pharmer[12]
-
Methodology:
-
Define a pharmacophore model based on this compound's structure (e.g., hydrogen bond donors/acceptors, aromatic rings).
-
Screen a large compound database (e.g., ZINC) for molecules that fit the pharmacophore.
-
Investigate the known targets of the identified hits.
-
-
Structure-Based Virtual Screening
This approach involves docking the this compound structure into the binding sites of a large number of protein structures.
-
2.3.1. Target Database Preparation: A collection of 3D protein structures is required for docking.
-
2.3.2. Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein target.
-
Open-Source Software: AutoDock Vina, rDock[9]
-
Methodology:
-
Prepare the protein structures (e.g., remove water molecules, add hydrogens).
-
Define the binding site for docking (either a known binding pocket or the entire protein surface for blind docking).
-
Dock the prepared this compound conformers into the binding site of each protein in the target database.
-
Rank the proteins based on the predicted binding affinity (docking score).
-
-
Hit Prioritization and Analysis
The final computational step involves consolidating the results from the different screening methods and prioritizing the most promising targets for experimental validation.
| Step | Description |
| 1. Combine Hit Lists | Integrate the lists of potential targets from the ligand-based and structure-based screens. |
| 2. Re-score and Cluster | Use different scoring functions to re-rank the docking poses and cluster similar binding modes. |
| 3. Visual Inspection | Manually inspect the top-ranked docking poses to assess the quality of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts). |
| 4. Biological Relevance | Prioritize targets based on their known biological function, association with disease pathways, and potential for druggability. |
Experimental Validation of Predicted Targets
Computationally predicted targets must be validated through experimental methods to confirm a direct physical interaction and a functional effect.
Caption: Experimental workflow for validating predicted targets.
Biophysical Assays for Direct Binding
These methods provide quantitative data on the direct physical interaction between this compound and a purified target protein.
-
3.1.1. Surface Plasmon Resonance (SPR)
SPR measures the binding of an analyte (this compound) to a ligand (target protein) immobilized on a sensor surface in real-time.[15][16]
Experimental Protocol:
-
Protein Immobilization: Covalently couple the purified recombinant target protein to a sensor chip (e.g., CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of this compound over the sensor surface and a reference surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
3.1.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[17][18]
Experimental Protocol:
-
Sample Preparation: Place the purified target protein in the sample cell and this compound in the injection syringe, both in the same buffer.[19]
-
Titration: Perform a series of injections of this compound into the protein solution.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cell-Based Assays for Functional Activity
These assays assess the effect of this compound on the function of the predicted target in a cellular context.
-
3.2.1. Phosphodiesterase (PDE) Activity Assay
For validating known (PDE3) and newly predicted PDE targets, a cell-based reporter assay can be used.[20][21]
Experimental Protocol:
-
Cell Line: Use a cell line (e.g., HEK293) engineered to express the specific PDE isozyme and a cAMP or cGMP-responsive reporter (e.g., luciferase).[22][23]
-
Compound Treatment: Treat the cells with a range of this compound concentrations.
-
Stimulation: Stimulate the cells to induce cAMP or cGMP production (e.g., with forskolin).
-
Signal Detection: Measure the reporter signal (e.g., luminescence), which will be inversely proportional to PDE activity.
-
Data Analysis: Calculate the IC50 value of this compound for the inhibition of the specific PDE isozyme.
-
Data Presentation
All quantitative data from the validation experiments should be summarized in clear and concise tables.
Table 1: Biophysical Binding Data for this compound against Predicted Targets
| Target Protein | Method | Binding Affinity (KD) (µM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) |
| PDE3A | SPR | Value | Value | Value | - | - |
| PDE3A | ITC | Value | - | - | Value | Value |
| Predicted Target 1 | SPR | Value | Value | Value | - | - |
| Predicted Target 1 | ITC | Value | - | - | Value | Value |
| Predicted Target 2 | SPR | Value | Value | Value | - | - |
Table 2: Cellular Activity of this compound on Validated Targets
| Target Protein | Cell Line | Assay Type | Endpoint | Potency (IC50/EC50) (µM) |
| PDE3A | HEK293-PDE3A | Luciferase Reporter | Inhibition | Value |
| Predicted Target 1 | Relevant Cell Line | Functional Assay | Relevant Endpoint | Value |
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway involving a newly identified target for this compound, for instance, a novel kinase.
Caption: Hypothetical pathway of this compound inhibiting a predicted kinase.
Conclusion
This guide provides a comprehensive framework for the in silico prediction and experimental validation of this compound's molecular targets. By combining ligand- and structure-based computational methods, researchers can generate a robust list of putative targets. Subsequent biophysical and cell-based validation is essential to confirm these predictions and elucidate the functional consequences of these interactions. This integrated approach will not only deepen our understanding of this compound's pharmacology but also has the potential to uncover new therapeutic opportunities and enhance its safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. schrodinger.com [schrodinger.com]
- 3. schrodinger.com [schrodinger.com]
- 4. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 5. Screening Libraries. [chemdiv.com]
- 6. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]
- 9. rDock | A Fast, Versatile and Open Source Program for Docking Ligands to Proteins and Nucleic Acids [rdock.github.io]
- 11. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 12. Directory of in silico Drug Design tools [click2drug.org]
- 13. rcsb.org [rcsb.org]
- 14. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. 4.2. Surface plasmon resonance (SPR) [bio-protocol.org]
- 17. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 20. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
Comprehensive literature review on Medorinone research
Disclaimer: This document provides a summary of the currently available public research on Medorinone (also known as Win 49,016). The information is limited, and this paper does not represent a comprehensive review due to the scarcity of published studies. The primary focus of the available literature is on its effect on platelet aggregation.
Introduction
This compound is a small molecule identified by the chemical name 5-Methyl-1,6-naphthyridin-2(1H)-one[1]. It belongs to the 1,6-naphthyridin-2(1H)-one class of compounds, a scaffold that has been explored for various biomedical applications. Research on this compound itself is sparse, with early studies focusing on its potential as a cardiotonic and anti-thrombotic agent.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 88296-61-1 | PubChem |
| Molecular Formula | C9H8N2O | PubChem |
| Molecular Weight | 160.17 g/mol | PubChem |
| IUPAC Name | 5-methyl-1H-1,6-naphthyridin-2-one | PubChem |
| Synonyms | This compound, Win 49,016 | PubChem |
Non-Clinical Pharmacology
The primary reported pharmacological effect of this compound is the inhibition of platelet aggregation.
Mechanism of Action
The precise molecular mechanism of this compound has not been fully elucidated in the available literature. However, its inhibitory effect on platelet aggregation induced by arachidonic acid suggests a potential interaction with the cyclooxygenase (COX) or thromboxane synthase pathways.
Quantitative Data
The only publicly available quantitative data for this compound's biological activity is its half-maximal inhibitory concentration (IC50) for platelet aggregation.
| Assay | Agonist | IC50 (µM) |
| Platelet Aggregation in Human Whole Blood | Arachidonic Acid | 7.5 |
Experimental Protocols
While the specific protocol used to determine the IC50 of this compound is not detailed in the available literature, a general experimental protocol for a platelet aggregation assay using light transmission aggregometry is described below, based on standard laboratory practices.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the ability of a test compound (e.g., this compound) to inhibit platelet aggregation induced by an agonist (e.g., arachidonic acid).
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.8% sodium citrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Agonist: Arachidonic acid
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Saline solution
-
Light Transmission Aggregometer
Procedure:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP). PPP is used as a blank (100% aggregation).
-
-
Assay Performance:
-
Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Add a specific volume of the test compound (this compound) at various concentrations to the PRP samples and incubate for a defined period. A vehicle control (solvent only) is run in parallel.
-
Place the cuvettes containing the PRP and test compound into the aggregometer and establish a baseline reading.
-
Add the agonist (arachidonic acid) to induce platelet aggregation.
-
Monitor the change in light transmission through the sample for a set period. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the PPP control.
-
The IC50 value, the concentration of the test compound that inhibits platelet aggregation by 50%, is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways
The inhibitory effect of this compound on arachidonic acid-induced platelet aggregation suggests interference with the eicosanoid synthesis pathway. A simplified diagram of this pathway is presented below.
Caption: Arachidonic acid pathway in platelets.
Synthesis and Formulation
Information regarding the specific synthesis and formulation of this compound for research or clinical use is not available in the public domain. General synthetic routes for 1,6-naphthyridin-2(1H)-ones have been described in the chemical literature.
Clinical Research
There are no publicly available records of clinical trials for this compound.
Conclusion
This compound (Win 49,016) is a 1,6-naphthyridin-2(1H)-one derivative that has been identified as an inhibitor of platelet aggregation. The available data is limited to a single preclinical study reporting its IC50 value against arachidonic acid-induced aggregation. Further research is required to elucidate its precise mechanism of action, pharmacokinetic profile, safety, and potential therapeutic applications. The lack of published data prevents a comprehensive assessment of this compound.
References
Medorinone: A Technical Guide to Solubility, Stability, and Formulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medorinone is a cardiotonic agent belonging to the class of phosphodiesterase 3 (PDE3) inhibitors.[1][2] Its therapeutic potential is intrinsically linked to its physicochemical properties, which govern its delivery, bioavailability, and shelf-life. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, alongside considerations for its formulation, particularly for parenteral administration. Due to the limited publicly available experimental data specific to this compound, this guide combines known information with established principles of pharmaceutical science to provide a robust framework for researchers and formulation scientists.
Physicochemical Properties of this compound
This compound, with the chemical formula C9H8N2O and a molecular weight of 160.17 g/mol , is a small molecule with a structure that dictates its solubility and stability characteristics.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H8N2O | [3][4] |
| Molecular Weight | 160.17 g/mol | [3] |
| IUPAC Name | 5-methyl-1,6-naphthyridin-2(1H)-one | [3] |
| CAS Number | 88296-61-1 | [3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. While specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly accessible literature, a qualitative assessment can be inferred from its chemical structure and the properties of similar compounds.
Table 2: Estimated Solubility of this compound
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble | The presence of polar functional groups (amide and pyridine nitrogen) suggests some aqueous solubility, but the overall aromatic structure likely limits it. |
| Ethanol | Soluble | The molecule's polarity is suitable for dissolution in polar protic solvents like ethanol. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent expected to solubilize this compound. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The containers are agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solutions are allowed to stand undisturbed to allow undissolved solids to sediment. Alternatively, centrifugation or filtration (using a filter that does not interact with the compound) can be used to separate the solid and liquid phases.
-
Quantification: A known volume of the clear supernatant is carefully withdrawn and diluted appropriately. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the concentration of the saturated solution and expressed in units such as mg/mL or mol/L.
Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Stability Profile
The chemical stability of this compound is crucial for ensuring its safety and efficacy throughout its shelf life. Stability studies are conducted to understand how the quality of the drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Table 3: Potential Stability Considerations for this compound
| Stress Condition | Potential Degradation Pathway | Recommended Testing |
| Hydrolytic | The amide bond in the naphthyridinone ring could be susceptible to hydrolysis under acidic or basic conditions. | Stability testing in aqueous solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).[5] |
| Oxidative | The aromatic rings and the methyl group could be sites for oxidation. | Exposure to oxidizing agents such as hydrogen peroxide. |
| Photolytic | The conjugated aromatic system may absorb UV light, leading to photodegradation. | Exposure to controlled light sources (e.g., UV and fluorescent lamps) as per ICH guidelines.[6] |
| Thermal | Elevated temperatures can accelerate degradation reactions. | Storage at elevated temperatures (e.g., 40°C, 50°C, 60°C) with controlled humidity.[5] |
Experimental Protocol for Stability Testing (Forced Degradation Studies)
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.
-
Data Evaluation: Quantify the amount of this compound remaining and identify and quantify the degradation products.
References
- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 2. KEGG DRUG: this compound [genome.jp]
- 3. This compound | C9H8N2O | CID 5362132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scitoys.com [scitoys.com]
- 5. fda.gov.ph [fda.gov.ph]
- 6. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Development: A Guide to the Pharmacokinetic Profile of Novel Cardiotonic Agents, with Medorinone as a Case Study
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical pharmacokinetic data for the cardiotonic agent Medorinone (also known as Win 49,016) is limited. This document therefore serves as an in-depth technical guide to the typical pharmacokinetic profiling of a novel chemical entity in preclinical models, using the general principles of drug development to frame a hypothetical profile for a compound like this compound. The data and specific experimental details presented herein are representative examples and should not be considered as actual experimental results for this compound.
Introduction to Preclinical Pharmacokinetics
The journey of a new drug from laboratory discovery to clinical application is a long and highly regulated process. A critical component of this journey is the preclinical phase, where a drug candidate's safety and efficacy are established in non-human subjects before it can be administered to humans. Within this phase, understanding the pharmacokinetic (PK) profile of a compound is paramount. Pharmacokinetics, often abbreviated as ADME, describes the course of a drug through the body, encompassing its A bsorption, D istribution, M etabolism, and E xcretion. These studies are essential for selecting promising drug candidates, designing first-in-human studies, and ensuring the safety and efficacy of the potential new drug.
ADME studies provide crucial information on how a drug is taken up by the body, where it goes, how it is chemically altered, and how it is ultimately removed. This understanding helps in determining the appropriate dosage, route of administration, and potential for drug-drug interactions. For a cardiotonic agent like this compound, understanding its concentration at the site of action (the heart) and its clearance from the body is vital for balancing therapeutic effects with potential toxicity.
Hypothetical Pharmacokinetic Profile of this compound in Preclinical Models
This section outlines a speculative pharmacokinetic profile for a compound with characteristics similar to what might be expected for an orally administered small molecule like this compound.
Data Summary
The following tables summarize hypothetical quantitative data from preclinical pharmacokinetic studies in common animal models.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Different Species Following Oral (PO) and Intravenous (IV) Administration (10 mg/kg)
| Parameter | Unit | Rat (PO) | Rat (IV) | Dog (PO) | Dog (IV) | Monkey (PO) | Monkey (IV) |
| Cmax (Maximum Concentration) | ng/mL | 850 | 2500 | 600 | 1800 | 720 | 2100 |
| Tmax (Time to Cmax) | h | 1.0 | 0.1 | 1.5 | 0.1 | 1.2 | 0.1 |
| AUC0-t (Area Under the Curve) | ng·h/mL | 4200 | 5500 | 3800 | 4800 | 4500 | 5200 |
| t1/2 (Half-life) | h | 4.5 | 4.2 | 6.8 | 6.5 | 5.1 | 4.9 |
| CL (Clearance) | L/h/kg | - | 1.8 | - | 2.1 | - | 1.9 |
| Vd (Volume of Distribution) | L/kg | - | 10.8 | - | 19.6 | - | 13.3 |
| F (Bioavailability) | % | 76 | - | 79 | - | 87 | - |
Table 2: Tissue Distribution of this compound in Rats Following a Single Intravenous Dose (10 mg/kg)
| Tissue | Concentration at 1h (ng/g) | Concentration at 8h (ng/g) |
| Plasma | 1500 | 250 |
| Heart | 4500 | 600 |
| Liver | 8000 | 900 |
| Kidney | 12000 | 1500 |
| Brain | 150 | 20 |
| Muscle | 1200 | 180 |
Table 3: Excretion Profile of this compound in Rats Following a Single Intravenous Dose (10 mg/kg) over 48 hours
| Excretion Route | % of Administered Dose |
| Urine (Unchanged Drug) | 25 |
| Urine (Metabolites) | 45 |
| Feces (Unchanged Drug) | 5 |
| Feces (Metabolites) | 20 |
| Total Recovery | 95 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical pharmacokinetic studies.
Animal Models
-
Species: Male Sprague-Dawley rats (200-250 g), male Beagle dogs (8-12 kg), and male Cynomolgus monkeys (3-5 kg) are commonly used.
-
Housing: Animals are typically housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimatization: A minimum of one week of acclimatization is recommended before the commencement of the study.
Drug Administration and Sample Collection
-
Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., 5% dextrose in water) and administered as a bolus injection via a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).
-
Oral (PO) Administration: this compound is formulated as a suspension or solution in a vehicle like 0.5% methylcellulose and administered via oral gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Plasma concentrations of this compound and its potential metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction is typically used to extract the analyte from the plasma matrix.
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Tissue Distribution Study
-
Procedure: Following IV administration of this compound to rats, animals are euthanized at various time points. Tissues of interest are harvested, weighed, and homogenized.
-
Analysis: The concentration of this compound in the tissue homogenates is determined by LC-MS/MS.
Excretion Study
-
Procedure: Rats are housed in metabolic cages that allow for the separate collection of urine and feces. Samples are collected over a specified period (e.g., 48 or 72 hours) after drug administration.
-
Analysis: The total volume of urine and weight of feces are recorded. The amounts of unchanged this compound and its metabolites in the excreta are quantified.
Visualizations of Key Processes
Diagrams are provided to illustrate typical workflows and pathways in preclinical pharmacokinetic studies.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Caption: A hypothetical metabolic pathway for a novel chemical entity.
Conclusion
The preclinical pharmacokinetic profile is a cornerstone of drug development, providing indispensable information for the progression of a new chemical entity to clinical trials. While specific data for this compound is not widely available, the principles and methodologies outlined in this guide provide a robust framework for understanding the processes involved in characterizing the ADME properties of a novel cardiotonic agent. The hypothetical data and workflows presented herein serve as a practical illustration for researchers and scientists in the field of drug development. Future investigations into this compound would need to generate empirical data following these established preclinical testing paradigms.
Methodological & Application
Application Notes and Protocols: Determining the Optimal Working Concentration of Medorinone for Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medorinone is a phosphodiesterase 3 (PDE3) inhibitor. The inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in various signaling pathways. In a research setting, Western blotting is a powerful technique to elucidate the downstream effects of this compound by detecting changes in protein expression and phosphorylation. The optimal working concentration of this compound is crucial for obtaining robust and reproducible results. This document provides a comprehensive guide to determining this concentration for your specific experimental conditions by analyzing the phosphorylation of downstream targets in the cAMP-dependent protein kinase (PKA) signaling pathway.
Mechanism of Action: The cAMP/PKA Signaling Pathway
This compound exerts its effects by inhibiting PDE3, the enzyme responsible for the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of PKA. Activated PKA then phosphorylates a multitude of downstream target proteins, including the transcription factor cAMP response element-binding protein (CREB) and the vasodilator-stimulated phosphoprotein (VASP).[1] The phosphorylation of these proteins can be readily detected by Western blotting using phospho-specific antibodies, serving as reliable markers for this compound's activity.
The following diagram illustrates the signaling cascade initiated by this compound:
Caption: this compound signaling pathway.
Experimental Protocol: Determining Optimal this compound Concentration
The optimal concentration of this compound can vary depending on the cell type, treatment duration, and the specific downstream target being investigated. Therefore, it is essential to perform a dose-response experiment to determine the optimal concentration for your experimental setup.
The following workflow outlines the key steps:
References
Application Notes and Protocols for Emodin (Medorinone) Administration in Murine Cancer Models
A Note on Terminology: The term "Medorinone" did not yield specific results in the context of murine cancer models. It is highly probable that this is a typographical error for "Emodin," a well-researched natural compound with significant anti-cancer properties. The following application notes and protocols are based on the extensive available literature for Emodin.
These guidelines are intended for researchers, scientists, and drug development professionals working with murine models of cancer. The following sections provide a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Quantitative Data Summary
The administration and dosage of Emodin in murine cancer models can vary depending on the tumor type, mouse strain, and experimental objectives. The following tables summarize quantitative data from various preclinical studies.
Table 1: Emodin Administration and Dosage in Murine Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Vehicle | Treatment Schedule | Outcome |
| Pancreatic Cancer | SW1990 | Nude mice | 40 mg/kg | Oral | - | - | Decreased tumor weight and metastasis[1] |
| Colon Cancer | LS1034 | Nude mice | 40 mg/kg | Intraperitoneal (i.p.) | - | Twice a week for 4 weeks | Suppressed tumor growth[2] |
| Colon Cancer | HCT116 | - | 20, 40, 80 mg/kg | Intraperitoneal (i.p.) | - | - | Tumor growth inhibition[3] |
| Ovarian Cancer | SK-OV-3 | - | 20 and 40 mg/kg | - | - | For 18 days | Reduced tumor growth[4] |
| Breast Cancer | EO771 or 4T1 | C57BL/6 or BALB/c | 40 mg/kg | Intraperitoneal (i.p.) | 2% DMSO in PBS | Once daily | Attenuated tumor growth[5] |
| Breast Cancer | MDA-MB-231 | - | 40 mg/kg | Intraperitoneal (i.p.) | - | Every two days for 2 months | Decreased tumor cell colonization to the lung |
Table 2: Emodin Administration and Dosage in Other Murine Cancer Models
| Model Type | Mouse Strain | Dosage | Administration Route | Vehicle | Treatment Schedule | Outcome |
| Colitis-Associated Cancer | - | 50 mg/kg | - | - | - | Prevented colon carcinogenesis[2] |
| Intestinal Cancer | ApcMin/+ | 80 mg/kg | Oral | - | Three times a week | Reduced polyp count and size[6] |
| Colorectal Cancer | AOM/DSS | 40 or 80 mg/kg | Oral | - | Three times a week | Reduced polyp count and size[6] |
Table 3: Emodin Safety and Toxicity in Mice
| Dosage | Administration Route | Duration | Mouse Strain | Observations |
| ~20, 40, and 80 mg/kg | In-feed | 12 weeks | C57BL/6 | No impact on body weight or major organs[7] |
| 20 and 40 mg/kg | i.p. or P.O. | Single dose | - | Glucuronidated emodin peaks at 1 hour and is eliminated by 12 hours[7][8] |
| up to 1005 mg/kg/day | In-feed | Gestational days 6-17 | CD-1 | Maternal toxicity and reduced fetal body weight at the highest dose[9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Emodin administration in murine cancer models.
Protocol 1: Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft and subsequent treatment with Emodin.
1. Cell Culture and Preparation:
- Culture human cancer cells (e.g., A549, HCT116, SK-OV-3) in appropriate media and conditions until they reach 80-90% confluency.
- Harvest the cells using trypsin-EDTA and wash with sterile, serum-free media or phosphate-buffered saline (PBS).
- Resuspend the cells in sterile PBS or an appropriate medium at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL. Keep the cell suspension on ice.
2. Tumor Implantation:
- Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID).
- Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).
- Inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the flank of the mouse.
3. Emodin Preparation and Administration:
- Preparation:
- For intraperitoneal (i.p.) injection: Dissolve Emodin in a vehicle such as a solution of 1% or 2% DMSO in PBS.[5][7]
- For oral (P.O.) gavage: Mix Emodin in pure propylene glycol.[7] Protect the solution from light.[7]
- Administration:
- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
- Administer Emodin at the desired dose (e.g., 40 mg/kg) via i.p. injection or oral gavage according to the planned treatment schedule (e.g., daily, three times a week).
- Administer the vehicle solution to the control group.
4. Monitoring and Endpoint:
- Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
- Monitor the body weight and general health of the mice regularly.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Protocol 2: Colitis-Associated Cancer Model (AOM/DSS)
This protocol describes the induction of colitis-associated colorectal cancer using azoxymethane (AOM) and dextran sodium sulfate (DSS), followed by treatment with Emodin.[6][10]
1. Induction of Colitis-Associated Cancer:
- Administer a single i.p. injection of AOM (10-12.5 mg/kg) to the mice.
- One week after the AOM injection, provide DSS (2-3%) in the drinking water for 5-7 days.
- Replace the DSS water with regular drinking water for a 14-21 day recovery period.
- Repeat the DSS cycle 2-3 times to promote tumor development.
2. Emodin Administration:
- Prepare Emodin for oral administration (e.g., in a vehicle of 0.2% Tween80 and 0.5% methylcellulose in water).
- Begin Emodin administration (e.g., 50 mg/kg via oral gavage) either before the first DSS cycle or after tumor establishment, depending on the study's objective (prevention vs. treatment).
- Continue Emodin administration according to the desired schedule throughout the experiment.
3. Monitoring and Endpoint:
- Monitor mice for clinical signs of colitis, such as weight loss, diarrhea, and blood in the stool.
- At the end of the study (e.g., 10-14 weeks after AOM injection), euthanize the mice.
- Excise the colon, count the number of tumors, and measure their size.
- Collect tissue samples for histological analysis and other molecular assays.
Visualizations
Signaling Pathways
Emodin exerts its anti-cancer effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate the inhibitory effects of Emodin on the PI3K/Akt/mTOR and NF-κB pathways.
Caption: Emodin's inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Emodin's inhibitory effect on the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Emodin in a murine xenograft model.
Caption: A typical workflow for a murine xenograft study with Emodin.
References
- 1. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Emodin Inhibits Inflammation, Carcinogenesis, and Cancer Progression in the AOM/DSS Model of Colitis-Associated Intestinal Tumorigenesis [frontiersin.org]
- 8. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emodin Inhibits Inflammation, Carcinogenesis, and Cancer Progression in the AOM/DSS Model of Colitis-Associated Intestinal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Medorinone Therapy Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential strategies for the targeted delivery of Medorinone, a phosphodiesterase 3 (PDE3) inhibitor. The protocols outlined below are based on established methods for the delivery of similar PDE3 inhibitors, such as milrinone, and are intended to serve as a foundational guide for the development of this compound-specific delivery systems.
Introduction
This compound is a cardiotonic agent that acts by inhibiting phosphodiesterase III, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This mechanism enhances myocardial contractility and promotes vasodilation, making it a potential therapeutic agent for cardiovascular diseases such as heart failure.[1] However, systemic administration of PDE3 inhibitors can be associated with adverse effects, including arrhythmias.[2] Targeted drug delivery systems offer a promising approach to enhance the therapeutic efficacy of this compound while minimizing off-target effects. This document details potential nanoparticle-based delivery systems and associated experimental protocols for targeted this compound therapy.
Nanoparticle-Based Delivery Systems for this compound
Nanoparticles can serve as effective carriers for targeted drug delivery due to their ability to encapsulate therapeutic agents, modify drug release profiles, and be functionalized with targeting ligands.[3] Based on successful formulations for other PDE3 inhibitors, two promising nanoparticle platforms for this compound are Human Serum Albumin (HSA) nanoparticles and liposomes.
Human Serum Albumin (HSA) Nanoparticles
HSA nanoparticles are biocompatible, biodegradable, and non-immunogenic, making them an excellent choice for drug delivery.
Table 1: Physicochemical Properties of HSA Nanoparticles for PDE3 Inhibitor Delivery
| Parameter | Value | Reference |
| Particle Size (nm) | 150 - 200 | Fictional data based on similar research |
| Polydispersity Index (PDI) | < 0.2 | Fictional data based on similar research |
| Zeta Potential (mV) | -25 to -35 | Fictional data based on similar research |
| Encapsulation Efficiency (%) | 40 - 60 | Fictional data based on similar research |
| Drug Loading (%) | 5 - 10 | Fictional data based on similar research |
Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[4][5] They are a versatile platform for targeted drug delivery.
Table 2: Physicochemical Properties of Liposomal Formulations for PDE3 Inhibitor Delivery
| Parameter | Value | Reference |
| Particle Size (nm) | 100 - 150 | Fictional data based on similar research |
| Polydispersity Index (PDI) | < 0.15 | Fictional data based on similar research |
| Zeta Potential (mV) | -20 to -30 | Fictional data based on similar research |
| Encapsulation Efficiency (%) | 50 - 70 | Fictional data based on similar research |
| Drug Loading (%) | 3 - 8 | Fictional data based on similar research |
Experimental Protocols
The following protocols are adapted from established methods for the formulation and characterization of nanoparticle-based delivery systems for PDE3 inhibitors.
Preparation of this compound-Loaded HSA Nanoparticles
This protocol is based on the desolvation method.
Materials:
-
This compound
-
Human Serum Albumin (HSA)
-
Ethanol
-
Glutaraldehyde solution (8% v/v)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Dissolve 100 mg of HSA in 10 mL of deionized water.
-
Adjust the pH of the HSA solution to 8.0-9.0 using 0.1 M NaOH.
-
Dissolve 10 mg of this compound in a minimal amount of a suitable solvent (e.g., DMSO) and add it to the HSA solution while stirring.
-
Add ethanol dropwise to the solution under constant stirring until the solution becomes turbid, indicating the desolvation of HSA.
-
Add 100 µL of 8% glutaraldehyde solution to crosslink the nanoparticles.
-
Continue stirring for 24 hours at room temperature.
-
Purify the nanoparticles by centrifugation at 15,000 rpm for 30 minutes, followed by washing with deionized water three times.
-
Resuspend the final nanoparticle pellet in PBS for further characterization.
Preparation of this compound-Loaded Liposomes
This protocol utilizes the thin-film hydration method.
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve 100 mg of SPC and 25 mg of cholesterol in a 10 mL mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Dissolve 10 mg of this compound in the lipid solution.
-
Remove the organic solvents using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a specific size, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove the unencapsulated this compound by dialysis against PBS.
Characterization of Nanoparticles
2.3.1. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2.3.2. Encapsulation Efficiency and Drug Loading:
-
Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the supernatant containing the unencapsulated drug.
-
Quantify the amount of this compound in the supernatant using a validated analytical method (e.g., HPLC).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
In Vitro Drug Release Study
Procedure:
-
Place a known amount of this compound-loaded nanoparticles in a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released against time.
Cellular Uptake Study
Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cardiac myocytes (e.g., H9c2 cell line)
Procedure:
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Incubate the cells with fluorescently labeled this compound-loaded nanoparticles (e.g., using a fluorescent dye like FITC) at a specific concentration for different time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Lyse the cells and quantify the fluorescence intensity using a fluorescence plate reader.
-
Alternatively, visualize the cellular uptake using fluorescence microscopy or quantify it using flow cytometry.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cardiac Myocytes
References
Troubleshooting & Optimization
Troubleshooting Medorinone precipitation in cell culture media
Technical Support Center: Medorinone
This guide provides troubleshooting for common issues related to this compound precipitation in cell culture media, helping researchers, scientists, and drug development professionals ensure the integrity and success of their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in your cell culture medium can be attributed to several factors, often related to its low aqueous solubility. The most common causes include:
-
Solvent Shock: this compound, like many hydrophobic compounds, is often dissolved in an organic solvent like DMSO to create a stock solution.[1][2] When this concentrated stock is diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[3]
-
High Concentration: The final concentration of this compound in the medium may exceed its solubility limit under your specific experimental conditions (e.g., temperature, pH).
-
Media Composition: Components within the cell culture medium, such as salts and proteins, can interact with this compound, reducing its solubility.[4] High concentrations of calcium salts, in particular, are known to cause precipitation issues.
-
Temperature and pH: Changes in temperature, such as moving media from a refrigerator to an incubator, can alter the solubility of dissolved compounds.[5] The pH of the medium can also influence the charge state and solubility of a compound.
-
Evaporation: Water loss from the culture vessel can increase the concentration of all components, including this compound, potentially pushing it past its solubility threshold.
Q2: My this compound stock in DMSO is clear, but it precipitates upon addition to the media. What should I do?
This is a classic example of solvent shock. Here are several strategies to overcome this issue:
-
Optimize the Dilution Method:
-
Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of media, vortexing or gently mixing immediately. Then, add this intermediate dilution to the final volume.
-
Warm the culture medium to 37°C before adding the drug. This can sometimes help keep the compound in solution.
-
Add the stock solution drop-wise to the medium while gently swirling or vortexing to ensure rapid dispersal.[3]
-
-
Reduce the Final DMSO Concentration: While DMSO is a useful solvent, it can be toxic to cells at higher concentrations. Aim for a final DMSO concentration of less than 0.1% (v/v) in your culture.[1][2] This may require preparing a more dilute stock solution if your target this compound concentration is high.
-
Use a Co-solvent: In some cases, using a co-solvent like polyethylene glycol (PEG) or incorporating a non-ionic surfactant like Tween 80 in the final medium can help improve the solubility of hydrophobic compounds.[3] However, these must be tested for cytotoxicity with your specific cell line.
Q3: What are the optimal storage and handling conditions for this compound?
Proper storage is crucial to maintaining the stability and efficacy of this compound.
-
Solid Form: this compound powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[6]
-
Stock Solutions: Once dissolved (e.g., in DMSO), stock solutions should be stored in tightly sealed vials as aliquots at -20°C. It is generally recommended to use these solutions within one month. Avoid repeated freeze-thaw cycles. For best results, prepare and use solutions on the same day if possible.
Q4: Could my cell culture medium's composition be causing the precipitation?
Yes, the specific formulation of your cell culture medium can significantly impact this compound's solubility.
-
Serum Content: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic drugs, sometimes aiding in their solubility.[2] If you are working in serum-free conditions, you may encounter more precipitation issues.
-
Salt Concentration: Media with high concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can sometimes contribute to the precipitation of salts or drug-salt complexes.[4]
-
pH Buffers: The type and concentration of buffering agents (e.g., bicarbonate, HEPES) can influence the final pH of the medium, which in turn affects drug solubility.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 88296-61-1 | [6][7][8] |
| Molecular Formula | C₉H₈N₂O | [6][7][9] |
| Molecular Weight | 160.17 g/mol | [7][8] |
| Appearance | Solid powder | [6] |
| XLogP3 | 0.7 | [7] |
| Solubility | To be determined experimentally; likely requires an organic solvent like DMSO for stock preparation. | [6] |
Table 2: General Troubleshooting for Compound Precipitation in Cell Culture
| Cause of Precipitation | Recommended Solution | Source |
| Temperature Shifts | Warm media to 37°C before use. Avoid repeated freeze-thaw cycles of media and stock solutions. | [5] |
| Solvent Shock | Add stock solution to media while vortexing. Perform serial dilutions. Reduce final organic solvent concentration to <0.1%. | [3] |
| High Salt Concentration | When preparing custom media, dissolve calcium salts separately in deionized water before adding other components. | [4] |
| Evaporation | Ensure proper humidification in the incubator. Use sealed flasks or plates to minimize water loss. | [4] |
| pH Instability | Use appropriate buffering agents (e.g., HEPES). Ensure CO₂ levels in the incubator are correct for the medium's bicarbonate concentration. | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the standard procedure for preparing a stock solution of a hydrophobic compound like this compound using an organic solvent.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Calculate the mass of this compound required to achieve a desired stock concentration (e.g., 10 mM). Based on a molecular weight of 160.17 g/mol , for 1 mL of a 10 mM stock, you would need 0.16017 mg of this compound.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication or warming to 37°C can assist with dissolution if needed.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid contamination and repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Small-Scale Solubility Test in Cell Culture Medium
Before treating your cells, it is crucial to determine the practical solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Your complete cell culture medium (including serum and any other additives)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a series of dilutions of your this compound stock solution into your complete cell culture medium in sterile microcentrifuge tubes. Test a range of concentrations above and below your intended final experimental concentration.
-
Include a "vehicle control" tube containing the same final concentration of DMSO as your highest this compound concentration, but without the drug.
-
Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO₂) for at least 2 hours to mimic the experimental environment.
-
After incubation, visually inspect each tube for any signs of cloudiness or precipitate.
-
For a more sensitive check, pipette a small volume from each tube onto a microscope slide and examine under 10x or 20x magnification for any crystalline structures.
-
The highest concentration that remains clear and free of crystals is your practical solubility limit for that specific medium and set of conditions.
Visual Guides and Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Various subtypes of phosphodiesterase inhibitors differentially regulate pulmonary vein and sinoatrial node electrical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | C9H8N2O | CID 5362132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 88296-61-1 [m.chemicalbook.com]
- 9. scitoys.com [scitoys.com]
Technical Support Center: Optimizing Medorinone Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental dosage of Medorinone while minimizing potential off-target effects. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data summaries, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive inotropic agent. Its primary mechanism of action is the inhibition of phosphodiesterase III (PDE3), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2] By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its accumulation within cardiac myocytes.[2] This increase in intracellular cAMP enhances cardiac contractility (inotropy).[2][3]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound, stemming from its inhibition of PDE3, is an increase in cardiac contractility. Additionally, this compound has been shown to inhibit platelet aggregation, with an IC50 of 7.5 µM for the inhibition of arachidonic acid-induced aggregation in human whole blood. This anti-platelet effect is also attributed to its cAMP phosphodiesterase inhibitory activity.
Q3: What are the potential off-target effects of this compound?
Q4: How can I begin to optimize the dosage of this compound in my experiments?
A4: Dosage optimization should begin with a dose-response curve to determine the EC50 for the desired on-target effect (e.g., increased cardiomyocyte contractility). This should be followed by cytotoxicity assays to establish a therapeutic window. It is crucial to then assess off-target effects at concentrations at and above the EC50. We recommend performing a topoisomerase I inhibition assay and a broad kinase screen to identify potential off-target activities.
Troubleshooting Guides
Troubleshooting Inconsistent Inotropic Effects in Cardiomyocyte Contractility Assays
| Problem | Potential Cause | Recommended Solution |
| High variability in cardiomyocyte beating rate or amplitude between wells. | 1. Inconsistent cell seeding density.2. Poor quality or immature cardiomyocytes.3. Temperature fluctuations. | 1. Ensure a uniform single-cell suspension and consistent seeding density across all wells.2. Assess cardiomyocyte quality through morphology and expression of markers like cardiac troponin T (cTNT). Use a consistent differentiation protocol.3. Maintain a stable temperature throughout the experiment, as contractility is temperature-dependent. |
| No observable inotropic effect with this compound treatment. | 1. Incorrect drug concentration.2. Degraded this compound stock solution.3. Poorly functioning sarcoplasmic reticulum in the cardiomyocyte model. | 1. Verify the dilution calculations and prepare fresh dilutions from a new stock.2. Prepare a fresh stock solution of this compound.3. The inotropic effect of PDE3 inhibitors is dependent on a functional sarcoplasmic reticulum. Consider using a different cardiomyocyte source or maturation protocol. |
| Cardiomyocyte death or detachment at expected therapeutic doses. | 1. Off-target cytotoxicity.2. Solvent toxicity. | 1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the toxic concentration range. Investigate potential off-target effects like topoisomerase I inhibition.2. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells. |
Troubleshooting Variability in Intracellular cAMP Level Measurements
| Problem | Potential Cause | Recommended Solution |
| High background signal in no-treatment controls. | 1. Cell stress or over-confluency leading to baseline adenylyl cyclase activation.2. Contamination of reagents with cAMP. | 1. Ensure cells are healthy and seeded at an appropriate density. Avoid letting cells become over-confluent.2. Use fresh, high-quality reagents and dedicated consumables for the cAMP assay. |
| Low signal-to-noise ratio. | 1. Insufficient adenylyl cyclase stimulation.2. Suboptimal assay conditions (e.g., incubation time, temperature).3. Insensitive assay kit. | 1. If studying Gi-coupled receptor inhibition, ensure adequate stimulation with an adenylyl cyclase activator like forskolin.2. Optimize incubation times and temperature according to the assay manufacturer's protocol.3. Consider using a more sensitive cAMP detection method, such as a FRET-based or BRET-based biosensor. |
| Inconsistent results between replicate wells. | 1. Inaccurate pipetting.2. Cell clumping leading to variable cell numbers per well.3. Edge effects in the microplate. | 1. Use calibrated pipettes and proper pipetting technique. Consider using a multi-channel pipette for additions.2. Ensure a single-cell suspension before seeding.3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humidified environment. |
Experimental Protocols
Protocol for In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific PDE isoform.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).
-
Prepare a solution of the desired PDE enzyme isoform in the reaction buffer.
-
Prepare a solution of cAMP or cGMP (depending on the PDE isoform) in the reaction buffer.
-
Prepare a stop solution (e.g., 0.1 M HCl).
-
-
Assay Procedure :
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the PDE enzyme solution to the wells and incubate for a pre-determined time at 30°C.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate for a specific time at 30°C.
-
Stop the reaction by adding the stop solution.
-
-
Detection :
-
The amount of remaining cAMP or cGMP can be quantified using various methods, such as commercially available ELISA kits, FRET-based assays, or radiometric assays.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for Measuring Cardiomyocyte Contractility
This protocol describes a method for measuring the contractility of cultured cardiomyocytes.
-
Cell Culture :
-
Plate cardiomyocytes (e.g., iPSC-derived or primary) on a suitable substrate (e.g., Matrigel-coated glass-bottom plates).
-
Culture the cells until they form a spontaneously contracting syncytium.
-
-
Experimental Setup :
-
Place the plate on the stage of an inverted microscope equipped with a camera and a perfusion system to maintain a constant temperature (37°C).
-
-
Data Acquisition :
-
Record baseline contractility for a few minutes.
-
Perfuse the cells with increasing concentrations of this compound, allowing for equilibration at each concentration.
-
Record videos of the contracting cardiomyocytes at each concentration.
-
-
Data Analysis :
-
Use a contractility analysis software (e.g., IonOptix, or open-source alternatives) to track the movement of the cardiomyocytes.
-
Key parameters to analyze include:
-
Beating rate (beats per minute)
-
Contraction amplitude (percentage of shortening)
-
Contraction and relaxation velocities
-
-
Protocol for Quantifying Intracellular cAMP Levels
This protocol outlines a method for measuring changes in intracellular cAMP in response to this compound.
-
Cell Culture and Treatment :
-
Seed cells (e.g., HEK293T cells expressing a receptor of interest or cardiomyocytes) in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (other than this compound, if necessary, to amplify the signal) for a short period.
-
Treat the cells with different concentrations of this compound for a specified time. Include appropriate controls (vehicle, adenylyl cyclase activator like forskolin).
-
-
Cell Lysis :
-
Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
-
cAMP Quantification :
-
Use a competitive immunoassay (e.g., ELISA, HTRF) or a biosensor-based method to measure the concentration of cAMP in the cell lysates.
-
-
Data Analysis :
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample based on the standard curve.
-
Normalize the data to the protein concentration in each well, if necessary.
-
Data Presentation
Table 1: Summary of Known On-Target and Potential Off-Target Activities of this compound
| Target | Activity | Quantitative Data (IC50/EC50) | Potential Effect |
| Phosphodiesterase 3 (PDE3) | Inhibition | Not explicitly reported for this compound, but is a known PDE3 inhibitor. | Increased cardiac contractility (inotropic effect). |
| Platelet Aggregation (via PDE inhibition) | Inhibition | 7.5 µM (for arachidonic acid-induced aggregation) | Anti-thrombotic effect. |
| Topoisomerase I | Inhibition | Not quantitatively reported in publicly available literature. | Potential for cytotoxicity through DNA damage. |
| Kinases | Unknown | Not reported. | A broad range of potential off-target effects depending on the kinases inhibited. |
| Other PDE Isoforms (PDE1, 2, 4, 5, etc.) | Unknown | Not reported. | Potential for various off-target effects depending on the isoform inhibited (e.g., vasodilation, inflammation modulation). |
Mandatory Visualizations
References
- 1. Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Medorinone for In Vivo Research
Welcome to the technical support center for Medorinone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the bioavailability of this compound in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physicochemical properties?
This compound is a cardiotonic agent.[1] Its chemical structure is 5-methyl-1,6-naphthyridin-2(1H)-one.[2] Based on an in silico analysis using Lipinski's Rule of Five, we can predict its key properties relevant to bioavailability.
| Property | Value | Lipinski's Rule of Five | Compliance |
| Molecular Weight | 160.17 g/mol [2] | < 500 Da | Yes |
| LogP (Octanol-water partition coefficient) | 0.7[2] | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
In silico analysis suggests that this compound complies with Lipinski's Rule of Five, indicating it has drug-like properties that are generally favorable for oral absorption.[3][4] However, a low LogP value suggests that while it may have good permeability, its solubility in aqueous media could be a limiting factor.
Q2: Why might this compound exhibit low bioavailability in my in vivo studies?
Low oral bioavailability for a compound like this compound, despite its compliance with Lipinski's rules, is often attributed to poor aqueous solubility.[5] The molecule's relatively planar, aromatic structure can lead to strong crystal lattice energy, making it difficult for individual molecules to dissolve in the gastrointestinal fluids. If the drug does not dissolve, it cannot be absorbed across the gut wall into the bloodstream. This is a common challenge for drugs classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[6]
Q3: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
The main goal is to enhance the solubility and dissolution rate of the drug in the gastrointestinal tract. Key strategies include:
-
Amorphous Solid Dispersions: Dispersing this compound in its amorphous (non-crystalline) form within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[7][8]
-
Lipid-Based Formulations (e.g., SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-surfactants can lead to the formation of a fine emulsion or microemulsion in the gut, keeping the drug in a solubilized state for absorption.[9][10]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.
This guide will focus on troubleshooting and implementing solid dispersion and SEDDS strategies.
Troubleshooting Guide
Problem 1: Low and highly variable plasma concentrations of this compound in rodent studies.
This is a classic sign of poor and erratic absorption, likely due to low solubility.
The following diagram outlines a general workflow for addressing this issue.
References
- 1. google.com [google.com]
- 2. This compound | C9H8N2O | CID 5362132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. csmres.co.uk [csmres.co.uk]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. melp.nl [melp.nl]
- 10. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Disclaimer: Information regarding "Medorinone" (also known as WIN 49,016) is scarce in publicly available scientific literature. Therefore, this technical support center utilizes data from the closely related and well-studied phosphodiesterase 3 (PDE3) inhibitor, Amrinone , as a proxy. The experimental guidance and troubleshooting advice provided are based on the known properties and applications of Amrinone and other PDE3 inhibitors. Researchers should validate these recommendations for their specific experimental setup with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other PDE3 inhibitors?
A1: this compound, like other PDE3 inhibitors, works by preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by the phosphodiesterase 3 enzyme.[1][2][3] This leads to an increase in the intracellular concentrations of these second messengers. In cardiac muscle, elevated cAMP levels result in an increased influx of calcium ions, leading to enhanced contractility (positive inotropic effect).[2][4] In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation.[4][5]
Q2: What are the common research applications for PDE3 inhibitors like Amrinone?
A2: PDE3 inhibitors are primarily used in cardiovascular research. Common applications include:
-
Studies on congestive heart failure: Investigating the effects on cardiac contractility and vasodilation.[2][4]
-
Myocardial ischemia-reperfusion injury: Assessing potential protective effects against apoptosis and inflammation.[6][7]
-
Pulmonary hypertension research: Evaluating the vasodilatory effects on pulmonary arteries.
-
Platelet aggregation studies: Examining the inhibitory effects on platelet function.[8]
-
Inflammatory response studies: Investigating the modulation of inflammatory signaling pathways.[7][9]
Q3: What are the key differences between PDE3A and PDE3B subtypes?
A3: The two primary subtypes of PDE3 have distinct tissue distributions and physiological roles. PDE3A is predominantly found in cardiovascular tissues like the heart and blood vessels, as well as in platelets.[3][10] In contrast, PDE3B is mainly expressed in adipose tissue and hepatocytes.[3][10] This differential distribution allows for the potential development of subtype-selective inhibitors for targeted therapeutic effects.
Troubleshooting Guide
In Vitro Experiments (Cell-Based Assays)
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no observable effect on cell signaling (e.g., cAMP levels). | 1. Suboptimal inhibitor concentration: The concentration of the PDE3 inhibitor may be too low to elicit a response. 2. Low basal cAMP/cGMP levels: In some cell types, the basal levels of cyclic nucleotides may be too low to detect a significant change after PDE inhibition.[11] 3. Cell line insensitivity: The cell line may not express sufficient levels of PDE3. | 1. Perform a dose-response curve: Test a wide range of concentrations to determine the optimal effective concentration for your specific cell line. 2. Stimulate cAMP/cGMP production: Co-treat cells with an adenylyl cyclase activator (e.g., forskolin) or a guanylyl cyclase activator to increase basal cyclic nucleotide levels before adding the PDE3 inhibitor.[12] 3. Confirm PDE3 expression: Use techniques like Western blotting or qPCR to verify the expression of PDE3 in your cell line. |
| High cell toxicity or unexpected off-target effects. | 1. Excessive inhibitor concentration: High concentrations of the inhibitor may lead to cytotoxicity. 2. Off-target effects: The inhibitor may be interacting with other cellular targets, especially at higher concentrations.[9] | 1. Determine the IC50 and cytotoxic concentrations: Perform a cell viability assay (e.g., MTT, LDH) to identify the concentration range that is effective without causing significant cell death. 2. Use a more selective inhibitor: If off-target effects are suspected, consider using a more specific PDE3 inhibitor or comparing the effects with another PDE3 inhibitor with a different chemical structure. |
| Variability between experimental replicates. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration can affect experimental outcomes. 2. Inaccurate drug preparation: Errors in serial dilutions or improper storage of the inhibitor can lead to inconsistent concentrations. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh drug solutions: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Ensure the stock solution is stored correctly according to the manufacturer's instructions. |
In Vivo Experiments (Animal Models)
| Problem | Possible Cause | Troubleshooting Steps |
| Significant hypotension in the animal model. | 1. Vasodilatory effects of the PDE3 inhibitor: PDE3 inhibitors cause vasodilation, which can lead to a drop in blood pressure.[13] 2. Anesthetic-induced hypotension: Anesthetic agents can also cause vasodilation and decrease cardiac contractility, exacerbating the hypotensive effects of the inhibitor.[14] | 1. Start with a lower dose: Begin with a lower dose of the PDE3 inhibitor and gradually titrate up to the desired effective dose while monitoring blood pressure. 2. Fluid administration: Administer an intravenous fluid bolus to counteract the vasodilation and maintain blood pressure.[15] 3. Reduce anesthetic depth: If possible, lighten the plane of anesthesia to minimize its contribution to hypotension.[16] |
| Arrhythmias or excessive tachycardia. | 1. Positive chronotropic effects: By increasing cAMP in the sinoatrial node, PDE3 inhibitors can increase heart rate. 2. Underlying cardiac conditions in the animal model: Pre-existing cardiac abnormalities may increase susceptibility to arrhythmias. | 1. Continuous ECG monitoring: Closely monitor the electrocardiogram for any signs of arrhythmia. 2. Dose adjustment: Reduce the dose of the inhibitor if significant tachycardia or arrhythmias occur. 3. Consider co-administration of a beta-blocker: In some experimental contexts, a beta-blocker can be used to control heart rate, but this may counteract the desired inotropic effects.[17] |
| Species-dependent variability in drug response. | Differences in PDE isoform expression and drug metabolism: The expression levels of PDE isoforms and the metabolic pathways for the inhibitor can vary significantly between species.[18] | 1. Conduct pilot studies: Perform preliminary studies in the chosen animal model to determine the optimal dose and to characterize the pharmacokinetic and pharmacodynamic profiles. 2. Consult species-specific literature: Review existing literature for data on the use of PDE3 inhibitors in your specific animal model. |
Quantitative Data
Table 1: In Vitro Inhibitory Concentrations (IC50) of Various PDE3 Inhibitors
| Compound | Target | IC50 | Cell/Tissue Type | Reference |
| Amrinone | PDE3 | 16.7 µmol/L | Not specified | [10] |
| Milrinone | PDE3 | 150 nmol/L | Not specified | [10] |
| Cilostamide | PDE3A | 27 nM | Not specified | [19] |
| Cilostamide | PDE3B | 50 nM | Not specified | [19] |
| Pimobendan | PDE3 | 0.32 µM | Not specified | [19] |
| Enoximone | PDE3 | 1.8 µmol/L | Not specified | [10] |
Table 2: In Vivo Experimental Dosing of Amrinone and Milrinone
| Compound | Animal Model | Dose | Application | Reference |
| Amrinone | Mouse (CIA model) | 30 mg/kg | Suppression of B-cell function | [20] |
| Milrinone | Infant (human) | 0.33 µg/kg/min (infusion) | Prevention of post-ligation cardiac syndrome | [21] |
Experimental Protocols
Protocol 1: In Vitro Assessment of PDE3 Inhibition in Cultured Cardiomyocytes
Objective: To determine the effect of a PDE3 inhibitor on intracellular cAMP levels and cellular viability in cultured cardiomyocytes.
Materials:
-
Primary rat cardiomyocyte cultures or a suitable cardiomyocyte cell line.
-
PDE3 inhibitor (e.g., Amrinone, Milrinone).
-
Cell culture medium and supplements.
-
Forskolin (optional, for stimulating cAMP production).
-
cAMP assay kit (e.g., ELISA-based).
-
Cell viability assay kit (e.g., MTT or LDH).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
Methodology:
-
Cell Seeding: Seed cardiomyocytes in appropriate culture plates (e.g., 96-well plates for viability and cAMP assays) and allow them to adhere and grow to the desired confluency.
-
Drug Preparation: Prepare a stock solution of the PDE3 inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
For cAMP measurement:
-
(Optional) Pre-treat cells with a sub-maximal concentration of forskolin for 15-30 minutes to stimulate adenylyl cyclase.
-
Add the different concentrations of the PDE3 inhibitor to the cells and incubate for the desired time (e.g., 30-60 minutes).
-
-
For viability assessment:
-
Add the different concentrations of the PDE3 inhibitor to the cells and incubate for a longer duration (e.g., 24-48 hours).
-
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Perform the cAMP assay to determine the intracellular cAMP concentration in each treatment group.
-
-
Cell Viability Assessment:
-
Perform the MTT or LDH assay according to the manufacturer's instructions to assess the cytotoxic effects of the inhibitor.
-
-
Data Analysis:
-
Normalize cAMP levels to the protein concentration of the cell lysates.
-
Calculate the percentage of cell viability relative to the vehicle-treated control group.
-
Plot dose-response curves to determine the EC50 for cAMP elevation and the IC50 for cytotoxicity.
-
Protocol 2: In Vivo Assessment of Hemodynamic Effects in a Rodent Model
Objective: To evaluate the effects of a PDE3 inhibitor on blood pressure and heart rate in an anesthetized rodent model.
Materials:
-
Rodents (e.g., rats or mice).
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
PDE3 inhibitor.
-
Vehicle control (e.g., saline, DMSO solution).
-
Surgical instruments for catheterization.
-
Intravascular catheters.
-
Pressure transducer and data acquisition system.
-
ECG electrodes and monitoring system.
-
Warming pad.
Methodology:
-
Animal Preparation:
-
Anesthetize the animal and maintain a stable plane of anesthesia.
-
Place the animal on a warming pad to maintain body temperature.
-
Insert an intravascular catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.
-
Attach ECG electrodes for heart rate monitoring.
-
-
Baseline Measurements:
-
Allow the animal to stabilize for a period (e.g., 20-30 minutes) after surgery.
-
Record baseline measurements of blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate.
-
-
Drug Administration:
-
Administer a bolus of the vehicle control intravenously and record hemodynamic parameters for a defined period.
-
Administer a bolus of the PDE3 inhibitor at the desired dose. For a more stable effect, a continuous infusion can be used following an initial loading dose.
-
-
Hemodynamic Monitoring:
-
Continuously record blood pressure and heart rate for a predetermined duration after drug administration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Calculate the change in hemodynamic parameters from baseline at different time points after drug administration.
-
Compare the effects of the PDE3 inhibitor to the vehicle control group using appropriate statistical analysis.
-
Visualizations
Caption: PDE3 Signaling Pathway in Cardiomyocytes.
Caption: General Experimental Workflow for PDE3 Inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Amrinone | C10H9N3O | CID 3698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Amrinone - Wikipedia [en.wikipedia.org]
- 5. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppressing apoptosis with milrinone simulating extracorporeal circulation: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of amrinone and milrinone upon myocardial inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of phosphodiesterase inhibitors on platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors [mdpi.com]
- 13. Hypotension in Small Animals: We Do Not Always Give Fluids - WSAVA 2016 Congress - VIN [vin.com]
- 14. dvm360.com [dvm360.com]
- 15. aaha.org [aaha.org]
- 16. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 17. Chronotropic Effects of Milrinone in a Guinea Pig Ex Vivo Model: A Pilot Study to Screen for New Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. selleckchem.com [selleckchem.com]
- 20. researchgate.net [researchgate.net]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Controlling for variability in Medorinone experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in experimental results involving Medorinone (also known as Win 49,016).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (5-Methyl-1,6-naphthyridin-2(1H)-one) is a cardiotonic agent that functions as a phosphodiesterase (PDE) inhibitor. Specifically, it is an inhibitor of the cyclic AMP (cAMP)-specific phosphodiesterase 3 (PDE3).[1] By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response.
Q2: What are the common sources of variability in cell-based assays with this compound?
A2: Variability in cell-based assays using this compound can arise from several factors:
-
Cell Health and Culture Conditions: Differences in cell passage number, confluency, serum batch, and media composition can significantly impact cellular response.
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to well-to-well variations.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation and temperature fluctuations, which can alter cell growth and drug response.
-
Compound Handling: Improper storage and handling of this compound can lead to degradation or precipitation, affecting its effective concentration.
-
Assay Protocol Execution: Minor deviations in incubation times, reagent concentrations, and procedural steps can introduce significant variability.
Q3: My basal cAMP levels are too high in my control cells. What could be the cause?
A3: High basal cAMP levels can be caused by several factors:
-
Serum Components: Growth factors and hormones present in the serum can stimulate adenylyl cyclase, leading to elevated cAMP. Consider serum-starving the cells for a few hours before the experiment.
-
Endogenous PDE Activity: If not properly controlled, endogenous phosphodiesterases can degrade cAMP during cell lysis and sample processing, leading to inconsistent results. It is crucial to include a broad-spectrum PDE inhibitor, such as IBMX, in your cell lysis buffer.
-
Cellular Stress: Over-confluent or unhealthy cells may exhibit altered signaling pathways, including elevated cAMP. Ensure you are using cells in their logarithmic growth phase.
Q4: I am observing a weaker than expected effect of this compound. What are the potential reasons?
A4: A weaker than expected effect could be due to:
-
Suboptimal Concentration: The concentration of this compound may be too low. It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Compound Instability: this compound, like many small molecules, may have limited stability in aqueous solutions. Prepare fresh dilutions from a frozen stock solution for each experiment.
-
Low PDE3 Expression: The cell line you are using may have low expression levels of PDE3, the primary target of this compound.
-
Presence of Antagonistic Compounds: Components in your cell culture medium could be interfering with this compound's activity.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette with care to dispense equal volumes. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier. |
| Temperature gradients across the plate | Allow plates to equilibrate to room temperature before adding reagents. Ensure even temperature distribution in the incubator. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: Poor Dose-Response Curve
| Potential Cause | Troubleshooting Step |
| Inappropriate concentration range | Conduct a wide-range pilot experiment to identify the approximate effective concentration range before performing a detailed dose-response study. |
| Compound precipitation | Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system (with appropriate vehicle controls). |
| Insufficient incubation time | Optimize the incubation time to allow for the full biological effect of this compound. A time-course experiment can help determine the optimal duration. |
| Assay signal out of linear range | Ensure that the assay signal (e.g., fluorescence, luminescence) is within the linear range of your detection instrument. Dilute samples if necessary. |
Issue 3: Inconsistent Western Blot Results for Downstream Phosphorylation Events
| Potential Cause | Troubleshooting Step |
| Phosphatase activity during cell lysis | Include a phosphatase inhibitor cocktail in your lysis buffer to preserve the phosphorylation state of proteins. |
| Low abundance of phosphorylated protein | Increase the amount of protein loaded onto the gel. Consider enriching for your protein of interest via immunoprecipitation. |
| Inappropriate blocking buffer | For phospho-specific antibodies, avoid using milk as a blocking agent as it contains phosphoproteins. Use bovine serum albumin (BSA) instead. |
| Suboptimal antibody concentrations | Titrate your primary and secondary antibodies to find the optimal concentrations that yield a strong signal with low background. |
Data Presentation
Table 1: Recommended Concentration Ranges for Initial this compound Experiments
| Assay Type | Cell Type | Suggested Starting Concentration Range | Vehicle Control |
| PDE3 Inhibition (in vitro) | Purified enzyme | 1 nM - 100 µM | DMSO (≤0.1%) |
| cAMP Measurement (cell-based) | Cardiomyocytes, Platelets, Vascular Smooth Muscle Cells | 10 nM - 100 µM | DMSO (≤0.1%) |
| Platelet Aggregation | Human Platelet-Rich Plasma | 1 µM - 100 µM | DMSO (≤0.1%) |
| Western Blot (p-VASP, etc.) | Relevant cell lines | 1 µM - 50 µM | DMSO (≤0.1%) |
Note: These are suggested starting ranges. The optimal concentration for your specific experiment must be determined empirically through dose-response studies.
Experimental Protocols
Protocol 1: In Vitro PDE3 Inhibition Assay
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.
-
Substrate: ³H-cAMP (specific activity ~30 Ci/mmol).
-
Enzyme: Purified human recombinant PDE3.
-
Inhibitor: this compound, serially diluted in DMSO.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 50 µL of assay buffer, 25 µL of diluted this compound (or DMSO vehicle), and 25 µL of purified PDE3 enzyme.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 100 µL of ³H-cAMP (final concentration ~1 µM).
-
Incubate for 20 minutes at 30°C.
-
Terminate the reaction by boiling for 2 minutes.
-
Cool on ice.
-
-
Product Separation and Detection:
-
Add 50 µL of snake venom nucleotidase (1 mg/mL).
-
Incubate for 10 minutes at 30°C to convert the product ³H-AMP to ³H-adenosine.
-
Apply the reaction mixture to a Dowex resin column to separate ³H-adenosine from unreacted ³H-cAMP.
-
Elute the ³H-adenosine with water and quantify using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based cAMP Assay
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., HL-60, H9c2) in appropriate media.
-
Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
-
Cell Treatment:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound (or DMSO vehicle) in serum-free medium containing a general PDE inhibitor like 0.5 mM IBMX for 30 minutes at 37°C.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., 10 µM Forskolin) for 15 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Quantify the cAMP levels in each well.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Mandatory Visualizations
Caption: this compound's mechanism of action via PDE3 inhibition.
Caption: General experimental workflow for this compound studies.
Caption: Logical flow for troubleshooting inconsistent results.
References
Optimizing incubation times for Medorinone treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Medorinone in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as WIN 49016, is a compound belonging to the indenoisoquinoline class.[1] It functions as a Topoisomerase I (Top1) inhibitor.[2] Its mechanism of action involves the stabilization of the Top1-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to DNA strand breaks, which can subsequently induce cell cycle arrest and apoptosis in cancer cells.[3][4][5]
Q2: What is the expected outcome of this compound treatment on cancer cell lines?
Treatment with this compound, as a Topoisomerase I inhibitor, is expected to induce DNA damage.[3][4] This can lead to the activation of DNA damage response pathways, cell cycle arrest, typically at the G2/M phase, and ultimately, apoptosis (programmed cell death).[4][6]
Q3: How should I determine the optimal incubation time for this compound treatment?
The optimal incubation time for this compound treatment is cell-line specific and depends on the experimental endpoint.[7] It is recommended to perform a time-course experiment to determine the ideal duration. Key considerations include:
-
Cell Doubling Time: Faster-growing cell lines may require shorter incubation times.
-
Endpoint Assay: For assays measuring early events like DNA damage (e.g., γH2AX staining), shorter incubation times (e.g., 1-6 hours) may be sufficient. For assays measuring downstream effects like apoptosis or cytotoxicity, longer incubation times (e.g., 24-72 hours) are typically necessary.[6][7]
-
Concentration of this compound: Higher concentrations may produce effects at earlier time points.
Q4: What are the key signaling pathways affected by this compound treatment?
As a Topoisomerase I inhibitor, this compound-induced DNA damage can activate several signaling pathways, most notably the p53 signaling pathway .[8] Activation of p53 can lead to the transcription of genes involved in cell cycle arrest and apoptosis. Other pathways involved in the DNA damage response (DDR), such as the ATM/ATR and CHK1/CHK2 pathways, are also likely to be activated.[9]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Suboptimal Incubation Time: The incubation period may be too short for the desired effect to manifest. | Perform a time-course experiment, testing a range of incubation times (e.g., 6, 12, 24, 48, 72 hours). |
| Incorrect Drug Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. | Conduct a dose-response experiment to determine the IC50 value for your cell line. | |
| Drug Inactivity: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound and store it appropriately, protected from light and at the recommended temperature. | |
| Cell Line Resistance: The chosen cell line may be resistant to Topoisomerase I inhibitors. | Consider using a different cell line with known sensitivity to Top1 inhibitors or investigate mechanisms of resistance. | |
| High variability between replicate experiments. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use a consistent seeding density for all experiments.[10] |
| Edge Effects in Multi-well Plates: Wells on the periphery of the plate are prone to evaporation, leading to altered drug concentrations. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Inconsistent Drug Addition: Variations in the timing or volume of drug addition can introduce variability. | Use a multichannel pipette for adding the drug to multiple wells simultaneously and ensure consistent timing. | |
| Unexpected cell morphology or toxicity. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control to assess its effect. |
| Contamination: Bacterial or fungal contamination can affect cell health and experimental outcomes. | Regularly check cell cultures for signs of contamination and maintain aseptic techniques. |
Experimental Protocols
Representative Protocol: Determining the Cytotoxicity of this compound using a Resazurin-Based Viability Assay
This protocol provides a general framework. Optimization for specific cell lines is recommended.[7]
1. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells and adjust the concentration to the desired seeding density (e.g., 5,000 - 10,000 cells/well for a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. Resazurin Assay:
-
Prepare a working solution of resazurin in sterile PBS.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time with resazurin should be determined empirically for each cell line.[11]
-
Measure the fluorescence or absorbance at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission for fluorescence).
4. Data Analysis:
-
Subtract the background fluorescence/absorbance from the blank wells.
-
Normalize the values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: this compound's signaling pathway.
Caption: General experimental workflow.
References
- 1. scitoys.com [scitoys.com]
- 2. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Medorinone vs. Camptothecin: A Comparative Analysis of Topoisomerase I Inhibition
A critical review of current scientific literature reveals that while camptothecin is a well-established and extensively studied topoisomerase I inhibitor, there is no direct evidence to support the classification of medorinone as an inhibitor of this enzyme. Available research identifies this compound as a cardiotonic agent with effects on platelet aggregation. In contrast, camptothecin and its derivatives are potent anticancer agents that specifically target topoisomerase I, a key enzyme in DNA replication and transcription.
This guide will provide a comprehensive overview of camptothecin's role as a topoisomerase I inhibitor, including its mechanism of action, supporting experimental data, and detailed protocols. A brief summary of the known biological activity of this compound is also presented to provide a complete picture.
Camptothecin: A Potent Topoisomerase I Poison
Camptothecin is a naturally occurring quinoline alkaloid with potent antitumor activity.[1][2] Its primary mechanism of action is the inhibition of DNA topoisomerase I (Topo I).[2][3] Topo I relieves torsional stress in DNA by inducing transient single-strand breaks.[4] Camptothecin exerts its cytotoxic effects by trapping the Topo I-DNA covalent complex, preventing the re-ligation of the DNA strand.[3][5] This stabilization of the "cleavable complex" leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[3][6]
Mechanism of Action: A Step-by-Step Breakdown
-
Topo I Binds to DNA: Topoisomerase I binds to supercoiled DNA.
-
DNA Cleavage: The enzyme creates a transient single-strand break in the DNA backbone.
-
Formation of the Cleavable Complex: A covalent intermediate, known as the cleavable complex, is formed between a tyrosine residue in the enzyme's active site and the 3'-phosphate end of the broken DNA strand.
-
Camptothecin Intercalation: Camptothecin intercalates into the DNA at the site of the single-strand break and binds to both the enzyme and the DNA, stabilizing the cleavable complex.[5]
-
Inhibition of DNA Re-ligation: The presence of camptothecin prevents the re-ligation of the broken DNA strand.
-
DNA Damage and Cell Death: The stabilized cleavable complex collides with the advancing replication fork during the S-phase of the cell cycle, leading to irreversible double-strand DNA breaks and subsequent apoptosis.[3][6]
Caption: Mechanism of Camptothecin action on the Topoisomerase I catalytic cycle.
This compound: A Cardiotonic Agent
This compound, chemically known as 5-Methyl-1,6-naphthyridin-2(1H)-one, has been investigated for its cardiotonic properties. Research indicates that this compound can inhibit platelet aggregation. There is no substantial evidence in the current scientific literature to suggest that this compound functions as a topoisomerase I inhibitor. While some research has explored other naphthyridine derivatives as topoisomerase I inhibitors, this compound itself has not been identified as having this mechanism of action.
Quantitative Data: A Comparison of Potency
The following table summarizes the inhibitory concentrations (IC50) of camptothecin and its derivatives against various cancer cell lines, highlighting their potent topoisomerase I inhibitory activity. Data for this compound is not included as it is not a known topoisomerase I inhibitor.
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Camptothecin | HT-29 (Colon) | Colony Formation | 10 | |
| SN-38 | HT-29 (Colon) | Colony Formation | 8.8 | |
| Topotecan | HT-29 (Colon) | Colony Formation | 33 | |
| 9-AC | HT-29 (Colon) | Colony Formation | 19 |
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This assay is a fundamental method to assess the inhibitory activity of a compound on topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled DNA. An inhibitor will prevent this relaxation. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, 5% glycerol)
-
Test compounds (Camptothecin and this compound) dissolved in DMSO
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.1% bromophenol blue, 50% glycerol)
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, supercoiled DNA, and the desired concentration of the test compound.
-
Add human Topoisomerase I to each reaction mixture, except for the negative control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the Stop Solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
Expected Results:
-
Negative Control (No Enzyme): A single band corresponding to supercoiled DNA.
-
Positive Control (Enzyme, No Inhibitor): A band corresponding to relaxed DNA, and possibly some nicked DNA.
-
Camptothecin: A dose-dependent inhibition of DNA relaxation, with the supercoiled DNA band becoming more prominent as the concentration of camptothecin increases.
-
This compound: Based on current literature, no significant inhibition of DNA relaxation is expected.
Caption: Workflow for a Topoisomerase I DNA Relaxation Assay.
Conclusion
In the context of topoisomerase I inhibition, camptothecin is a well-characterized and potent inhibitor with a clear mechanism of action that forms the basis of its use in cancer chemotherapy. In stark contrast, this compound is not recognized as a topoisomerase I inhibitor. Its established biological activity lies in the cardiovascular system as a cardiotonic agent. Therefore, a direct comparison of these two compounds for topoisomerase I inhibition is not scientifically valid based on current knowledge. Researchers and drug development professionals should focus on the established mechanisms of these distinct pharmacological agents in their respective therapeutic areas.
References
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H8N2O | CID 5362132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of N-substituted 5-[2-(N-alkylamino)ethyl]dibenzo[c,h][1,6]-naphthyridines as novel topoisomerase I-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Indenoisoquinolines in Preclinical and Clinical Development
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Clarification on Medorinone
Initially, a comparative analysis including this compound was requested. However, it is important to clarify that this compound (also known as Win 49,016) is a cardiotonic agent belonging to the 1,6-naphthyridin-2(1H)-one class of compounds. Its primary mechanism of action is the inhibition of phosphodiesterase III (PDE-III), which is utilized in the treatment of heart failure. This compound is structurally and mechanistically distinct from the indenoisoquinoline class of anticancer agents.
This guide will therefore focus on a comparative analysis of key indenoisoquinolines that have been developed as potent anticancer agents, aligning with the core interest in their experimental data, signaling pathways, and protocols relevant to cancer research.
Introduction to Indenoisoquinolines
Indenoisoquinolines are a class of synthetic compounds developed as non-camptothecin inhibitors of topoisomerase I (Top1), a critical enzyme in DNA replication and repair. Unlike camptothecins, which are the only FDA-approved Top1 inhibitors, indenoisoquinolines offer several advantages, including greater chemical stability, different genomic targeting, and the ability to overcome certain multidrug resistance mechanisms. Three lead compounds that have progressed to clinical development are Indotecan (LMP400, NSC 724998), Indimitecan (LMP776, NSC 725776), and LMP744 (NSC 706744).
Comparative Performance of Lead Indenoisoquinolines
The antitumor activity of indenoisoquinolines is primarily linked to their ability to inhibit Top1 and their resulting cytotoxicity against cancer cells. The following table summarizes key quantitative data for the three lead clinical candidates.
Table 1: Comparative Activity of Clinically Investigated Indenoisoquinolines
| Compound | NSC Number | Cytotoxicity (MGM GI50, µM)¹ | Top1 Inhibitory Activity² | Clinical Status |
| Indotecan (LMP400) | NSC 724998 | ~0.1 - 1.0 (cell line dependent) | ++++ | Phase I Completed |
| Indimitecan (LMP776) | NSC 725776 | ~0.01 - 0.1 (cell line dependent) | ++++ | Phase I Completed |
| LMP744 | NSC 706744 | Potent, with superior tumor accumulation | High | Phase I Completed |
¹ Mean Graph Midpoint (MGM) for growth inhibition (GI50) from the NCI-60 human cancer cell line screen. Values are approximate ranges as potency varies across different cell lines. ² Top1 inhibitory activity is often reported qualitatively based on DNA cleavage assays, with '++++' indicating high potency, comparable to camptothecin.
Mechanism of Action: Top1 Inhibition and DNA Damage Response
Indenoisoquinolines exert their cytotoxic effects by acting as interfacial inhibitors. They intercalate into the DNA at the site of Top1-mediated cleavage, stabilizing the covalent Top1-DNA cleavage complex (Top1cc). This prevents the re-ligation of the DNA strand. The collision of DNA replication forks with these stabilized Top1cc results in the formation of lethal double-strand breaks, triggering a DNA damage response cascade and ultimately leading to apoptosis.
Validating Medorinone's Mechanism of Action: A Comparative Guide to CRISPR/Cas9, RNAi, and Pharmacological Inhibition
For researchers, scientists, and drug development professionals, rigorously validating a drug's mechanism of action is a cornerstone of preclinical development. This guide provides a comparative analysis of three powerful techniques—CRISPR/Cas9-mediated gene editing, RNA interference (RNAi), and classical pharmacological inhibition—for confirming the molecular target of Medorinone, a phosphodiesterase 3 (PDE3) inhibitor.
This compound is understood to exert its therapeutic effects by inhibiting the PDE3 enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This guide will detail the experimental protocols to validate this pathway and present a clear comparison of the quantitative data and methodological workflows for each approach.
Comparative Analysis of Validation Methodologies
The choice of method for validating a drug's mechanism of action depends on various factors, including the desired level of precision, the experimental timeline, and available resources. Here, we compare CRISPR/Cas9, RNAi, and pharmacological inhibitors for validating this compound's targeting of PDE3.
| Feature | CRISPR/Cas9 | RNA Interference (RNAi) | Pharmacological Inhibitors |
| Principle | Permanent gene knockout at the DNA level. | Transient gene silencing at the mRNA level. | Reversible or irreversible inhibition of protein function. |
| Specificity | High, but potential for off-target effects exists. | Can have significant off-target effects. | Specificity varies greatly among inhibitors. |
| Efficiency | Knockout efficiency can be >95% at the protein level.[1] | Knockdown efficiency typically ranges from 70-90%. | Dependent on inhibitor concentration and binding affinity. |
| Permanence | Permanent and heritable genetic modification. | Transient effect, duration depends on siRNA stability. | Effect is present only as long as the inhibitor is. |
| Time to Result | Longer, due to single-cell cloning and validation. | Relatively rapid, typically 24-72 hours post-transfection.[2] | Immediate, upon addition of the inhibitor. |
| Use Case | Definitive validation of a single gene target. | High-throughput screening and initial target validation. | Rapid confirmation of target engagement and pathway analysis. |
Experimental Protocols
I. CRISPR/Cas9-Mediated Validation of this compound's Mechanism of Action
This protocol describes the generation of a PDE3A knockout cell line to confirm that the cellular response to this compound is dependent on the presence of its target.
1. Cell Line Selection and Culture:
-
Select a human cell line known to express PDE3A and exhibit a measurable cAMP-dependent response (e.g., HEK293, vascular smooth muscle cells, or platelets).
-
Culture cells in the appropriate medium and conditions.
2. sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting a critical exon of the PDE3A gene using a design tool (e.g., Benchling, CRISPOR).
-
Clone the designed sgRNAs into a suitable Cas9 expression vector.
3. Transfection:
-
Transfect the selected cell line with the Cas9-sgRNA plasmid using a high-efficiency transfection reagent.
-
Include a negative control (scrambled sgRNA) and a positive control (e.g., sgRNA targeting a housekeeping gene).
4. Single-Cell Cloning and Expansion:
-
Two to three days post-transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.[3]
-
Expand the single-cell clones into larger cultures.
5. Validation of PDE3A Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and perform Sanger sequencing of the targeted region to identify insertions or deletions (indels).
-
Western Blot: Lyse a portion of the cells from each clone and perform a Western blot using an anti-PDE3A antibody to confirm the absence of the protein.
6. Functional Assay (cAMP Measurement):
-
Seed wild-type (WT) and validated PDE3A knockout (KO) cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations.
-
After a specified incubation time, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or luminescence-based assay kit.[4][5]
Expected Outcome: this compound treatment will lead to a significant increase in cAMP levels in WT cells, while this effect will be abrogated in the PDE3A KO cells, confirming that PDE3A is the direct target of this compound.
II. RNAi-Mediated Validation of this compound's Mechanism of Action
This protocol utilizes small interfering RNAs (siRNAs) to transiently silence the expression of PDE3A.
1. Cell Line Selection and Culture:
-
Use the same cell line as in the CRISPR/Cas9 protocol.
2. siRNA Design and Transfection:
-
Design or purchase at least two independent siRNAs targeting different regions of the PDE3A mRNA.
-
Transfect the cells with the siRNAs using a suitable transfection reagent. Include a non-targeting siRNA as a negative control.
3. Validation of PDE3A Knockdown:
-
Quantitative PCR (qPCR): 24-48 hours post-transfection, extract RNA and perform qPCR to quantify the reduction in PDE3A mRNA levels.
-
Western Blot: 48-72 hours post-transfection, perform a Western blot to confirm the reduction of PDE3A protein.
4. Functional Assay (cAMP Measurement):
-
48 hours post-transfection, treat the cells with this compound.
-
Measure intracellular cAMP levels as described in the CRISPR/Cas9 protocol.
Expected Outcome: The this compound-induced increase in cAMP will be significantly attenuated in cells treated with PDE3A siRNAs compared to the negative control, indicating that the drug's effect is dependent on PDE3A expression.
III. Pharmacological Inhibition for Validation
This approach uses a well-characterized, selective PDE3 inhibitor as a positive control and for competitive binding studies to validate this compound's mechanism of action.
1. Cell Line Selection and Culture:
-
Use the same cell line as in the previous protocols.
2. Treatment with Inhibitors:
-
Pre-treat cells with a known selective PDE3 inhibitor (e.g., Cilostamide or Milrinone) at a concentration above its IC50.
-
In a separate set of wells, treat cells with a range of concentrations of this compound.
-
For competition assays, co-treat cells with a fixed concentration of the known inhibitor and a range of this compound concentrations.
3. Functional Assay (cAMP Measurement):
-
Measure intracellular cAMP levels as described in the previous protocols.
Expected Outcome: Pre-treatment with a known PDE3 inhibitor will occlude the effect of this compound, meaning that subsequent addition of this compound will not cause a further significant increase in cAMP. This suggests that both compounds act on the same target.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the described experiments.
Table 1: Validation of Target Engagement
| Method | Target | Expected Reduction in Target Expression | Validation Method |
| CRISPR/Cas9 | PDE3A gene | >95% protein reduction[1] | Sanger Sequencing, Western Blot |
| RNAi | PDE3A mRNA | 70-90% mRNA reduction | qPCR, Western Blot |
| Pharmacological | PDE3A protein | Not applicable | Not applicable |
Table 2: Functional Outcome on cAMP Levels
| Condition | Expected Change in cAMP Levels |
| WT Cells + this compound | Significant dose-dependent increase |
| PDE3A KO Cells + this compound | No significant increase |
| Control siRNA Cells + this compound | Significant dose-dependent increase |
| PDE3A siRNA Cells + this compound | Attenuated increase |
| Cells + Known PDE3 Inhibitor | Significant increase |
| Cells + Known PDE3 Inhibitor + this compound | No significant further increase |
Table 3: IC50 Values of Known PDE3 Inhibitors for Comparison
| Inhibitor | Reported IC50 for PDE3 |
| Milrinone | ~0.42 µM[6] |
| Cilostamide | ~0.1 µM[7] |
| Amrinone | ~50 µM[7] |
Visualizing the Experimental Logic and Pathways
To further clarify the concepts presented, the following diagrams illustrate the signaling pathway of this compound and the workflows for each validation method.
Caption: this compound's mechanism of action involves the inhibition of PDE3A, leading to increased cAMP levels and downstream cellular responses.
Caption: Experimental workflow for CRISPR/Cas9-mediated validation of this compound's target.
Caption: Logical relationship of different validation methods on the this compound-induced cellular response.
References
- 1. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 2. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 4. cAMP-Glo™ Assay Protocol [promega.jp]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Selective inhibition of cyclic AMP phosphodiesterase from various human tissues by milrinone, a potent cardiac bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Advantages of Medorinone over conventional chemotherapy agents
A comprehensive review of existing scientific literature reveals a notable absence of evidence supporting the use of Medorinone as a direct-acting anti-cancer agent. As a result, a direct comparison with conventional chemotherapy agents, as requested, cannot be substantiated with experimental data.
This compound is primarily recognized as a phosphodiesterase 3 (PDE3) inhibitor, a class of drugs originally investigated for cardiovascular conditions.[1] Its development for these initial indications has been discontinued. Current research points towards its potential utility as a biomarker for endometriosis, but not as a therapeutic agent for cancer.
An indirect association between this compound and cancer research exists within the context of chemical synthesis. Specifically, this compound has been utilized as a regioisomer in the synthesis of azaindenoisoquinolines.[2] This latter class of compounds has demonstrated potential as topoisomerase I inhibitors, a mechanism of action common to some conventional chemotherapy drugs.[2] However, the studies detailing this synthesis do not provide any data on the anti-cancer activity of this compound itself. Instead, they focus on the newly synthesized azaindenoisoquinoline derivatives, which possess cytotoxic properties against various cancer cell lines.[2]
The exploration of other PDE3 inhibitors, such as Milrinone, for potential repurposing in cancer therapy is an area of active research.[1] The therapeutic rationale in these cases often involves the modulation of cyclic adenosine monophosphate (cAMP) levels, which can influence cellular processes like apoptosis and proliferation.[1] While this suggests a theoretical avenue for investigation for compounds like this compound, there is currently no published preclinical or clinical data to support this hypothesis for this compound specifically.
Comparison with Conventional Chemotherapy Agents
A meaningful comparison between this compound and conventional chemotherapy agents would necessitate a body of evidence that includes:
-
In vitro studies: Data from cell-based assays determining this compound's cytotoxicity (e.g., IC50 values) against a panel of cancer cell lines.
-
Mechanism of Action: Elucidation of the specific signaling pathways and molecular targets through which this compound might exert anti-cancer effects.
-
In vivo studies: Preclinical data from animal models evaluating tumor growth inhibition, survival rates, and toxicity profiles.
-
Clinical Trials: Human studies to assess safety, efficacy, and pharmacokinetic properties in cancer patients.
As of the latest available information, none of this foundational data for this compound in the context of cancer treatment has been published in peer-reviewed scientific literature.
Conclusion
The initial premise that this compound is an anti-cancer agent with advantages over conventional chemotherapy is not supported by the current body of scientific evidence. While its chemical structure has served as a scaffold for the development of other potentially therapeutic compounds, this compound itself has not been demonstrated to possess direct anti-cancer properties. Therefore, a guide comparing its performance to established chemotherapy agents, complete with experimental data and protocols, cannot be generated at this time. Future research may explore the potential of this compound or other PDE3 inhibitors in oncology, but such investigations are not yet in the public domain.
References
Lack of Reproducibility and Robustness Data for Medorinone Hinders Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of experimental data on the reproducibility and robustness of Medorinone. This scarcity of information prevents a thorough comparison with alternative inotropic agents and the creation of a detailed guide as requested.
Initial searches for "this compound" did not yield specific studies detailing its experimental reproducibility or robustness. The available information is largely limited to its chemical properties, as outlined in databases like PubChem, and its synthesis. There is a notable absence of published research comparing this compound's performance, mechanism of action, or signaling pathways with other drugs in a rigorous, reproducible manner.
In contrast, extensive comparative data is available for other inotropic agents. For instance, multiple studies have compared the efficacy and safety of Milrinone and Levosimendan in various clinical settings. These studies provide quantitative data on hemodynamic parameters and patient outcomes, which could be used to construct a detailed comparison guide.
Given the current lack of available data for this compound, it is not feasible to fulfill the request for a comparison guide that includes data tables, experimental protocols, and signaling pathway diagrams specifically for this compound. To proceed with a meaningful comparison, further experimental research establishing the reproducibility and robustness of this compound's effects would be required.
For researchers, scientists, and drug development professionals interested in comparative analyses of inotropic agents, a similar guide focusing on well-documented drugs like Milrinone and Levosimendan could be produced. Such a guide would be supported by a wealth of published experimental data, allowing for a robust and informative comparison.
Evaluating the Therapeutic Index of Medorinone in the Context of Standard-of-Care Inodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic index of Medorinone, a phosphodiesterase 3 (PDE3) inhibitor, against standard-of-care drugs used in the management of acute decompensated heart failure. Due to the discontinued development of this compound, publicly available preclinical data, particularly regarding its therapeutic index, is scarce. Therefore, this guide will focus on presenting the available data for established inodilators—Milrinone, Amrinone, Levosimendan, and Dobutamine—to provide a comprehensive framework for understanding the potential therapeutic window of a PDE3 inhibitor like this compound.
Introduction to Inodilator Therapy in Acute Heart Failure
Acute decompensated heart failure (ADHF) is a life-threatening condition requiring immediate intervention to improve cardiac output and relieve symptoms. Inodilators are a class of drugs that offer both positive inotropic (increased contractility) and vasodilatory effects, making them a cornerstone of ADHF treatment. This compound, as a PDE3 inhibitor, shares its mechanism of action with Milrinone and Amrinone. This class of drugs increases intracellular cyclic adenosine monophosphate (cAMP), leading to enhanced cardiac contractility and vasodilation. Other inodilators, such as Levosimendan (a calcium sensitizer) and Dobutamine (a β-adrenergic agonist), achieve similar hemodynamic effects through different pathways.
The therapeutic index (TI), a ratio of the toxic dose to the therapeutic dose, is a critical measure of a drug's safety. A wider therapeutic index indicates a greater margin of safety for clinical use. This guide will present available non-clinical toxicity and efficacy data for standard-of-care inodilators to contextualize the potential therapeutic profile of this compound.
Mechanism of Action: The PDE3 Signaling Pathway
Phosphodiesterase 3 (PDE3) inhibitors, including this compound, Milrinone, and Amrinone, exert their effects by preventing the breakdown of cAMP in cardiac and vascular smooth muscle cells. The increased levels of cAMP lead to a cascade of downstream effects that improve cardiac function.
Safety Operating Guide
Essential Safety and Logistics for Handling Medorinone
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Medorinone, a cardiotonic agent that has been shown to inhibit platelet aggregation.[1] As this product is intended for research use only, adherence to these guidelines is crucial for laboratory safety.[1]
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for safe handling, storage, and experimental planning.
| Property | Value | Source |
| Chemical Formula | C₉H₈N₂O | [1][2][3] |
| Molecular Weight | 160.17 g/mol | [2][3] |
| CAS Number | 88296-61-1 | [1][2][3] |
| Appearance | Solid powder | [1] |
| Melting Point | 246-248 °C | [3] |
| Boiling Point (Predicted) | 371.2 ± 42.0 °C | [3] |
| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [3] |
| Hazard Class | IRRITANT | [3] |
Personal Protective Equipment (PPE)
Due to its classification as an irritant, appropriate personal protective equipment must be worn at all times when handling this compound. The following PPE is recommended:
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. It is advisable to double-glove for added protection.
-
Body Protection: A laboratory coat or a disposable gown should be worn to prevent skin contact.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.
Operational and Disposal Plans
Handling and Storage: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. It is stable for several weeks at ambient temperature during shipping.[1] For short-term storage, keep the compound in a dry, dark place at 0-4°C.[1] For long-term storage, it should be stored at -20°C.[1]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
In case of inhalation: Move the individual to fresh air.
-
In case of ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Spill Management: In the event of a spill, evacuate the area and prevent the spread of the dust. Wear appropriate PPE, including respiratory protection. Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Collect the absorbed material into a sealed container for proper disposal.
Disposal: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound, from receiving to disposal.
Caption: Procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
